molecular formula C10H8ClNO3S2 B284916 N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide

N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide

Cat. No. B284916
M. Wt: 289.8 g/mol
InChI Key: UBSQSQLJOBQCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CHS-828 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. The compound has been shown to possess anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is not fully understood. However, studies have suggested that the compound may exert its anti-tumor effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various cellular processes, including DNA repair and energy metabolism. Inhibition of NAMPT by N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide results in a depletion of NAD+ levels, leading to cellular stress and ultimately cell death.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize and can be produced on a large scale. However, N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has some limitations for lab experiments. The compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has been shown to have some toxicity in animal models, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide. One area of interest is the development of new analogs of the compound with improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide, which is not fully understood. Additionally, further studies are needed to evaluate the potential therapeutic applications of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide in various disease models, including cancer and inflammatory diseases. Overall, N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide remains a promising compound with potential applications in drug development.

Synthesis Methods

The synthesis of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide involves the reaction of 3-chloro-4-hydroxybenzenesulfonic acid with thiophene-2-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide as a white crystalline solid. The synthesis of N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide is relatively simple and can be carried out on a large scale, making it a viable option for industrial production.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.

properties

Molecular Formula

C10H8ClNO3S2

Molecular Weight

289.8 g/mol

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8ClNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H

InChI Key

UBSQSQLJOBQCJF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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